4-chloro-2-iodo-N-methylbenzenesulfonamide
Description
Significance of the Sulfonamide Moiety in Chemical Sciences
The sulfonamide functional group (–SO₂NH–) is a cornerstone of medicinal chemistry and has had a profound impact on therapeutic medicine. ekb.eg Its discovery ushered in the era of antibacterial chemotherapy with the advent of sulfa drugs, which function by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. researchgate.net Beyond their celebrated role as antimicrobial agents, sulfonamides exhibit an extensive range of biological activities. researchgate.net This functional group is integral to various classes of pharmaceuticals, including diuretics (e.g., furosemide), carbonic anhydrase inhibitors used to treat glaucoma (e.g., dorzolamide), antidiabetic agents, and even anticancer drugs. ekb.egresearchgate.net The versatility of the sulfonamide moiety stems from its ability to act as a stable, non-hydrolyzable mimic of other functional groups and its capacity to form strong hydrogen bonds, enabling potent interactions with biological targets. researchgate.net In synthetic chemistry, sulfonamides serve as vital building blocks and intermediates for the construction of complex molecules.
Overview of Halogenated Benzenesulfonamide (B165840) Scaffolds in Research
The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzenesulfonamide scaffold is a widely employed strategy in drug design and chemical research. Halogenation can significantly modify a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of halogens can enhance biological activity and selectivity. For instance, halogenated benzenesulfonamides have been investigated as potent inhibitors of carbonic anhydrase isoforms, where the halogen atom helps to orient the inhibitor within the enzyme's active site, thereby influencing affinity and selectivity. nih.gov Furthermore, the presence of a halogen, particularly iodine or bromine, provides a reactive handle for further synthetic modifications through cross-coupling reactions, allowing for the late-stage functionalization of complex molecules. This makes halogenated benzenesulfonamide scaffolds versatile platforms for developing new chemical entities and probing structure-activity relationships.
Contextualization of N-Substituted Benzenesulfonamides in Advanced Organic Synthesis
N-substituted benzenesulfonamides, where one or both hydrogen atoms on the sulfonamide nitrogen are replaced by other groups, are of significant interest in advanced organic synthesis. The substituent on the nitrogen atom can dramatically alter the molecule's properties and reactivity. In medicinal chemistry, N-substitution is a key strategy for modulating a drug's pharmacokinetic profile and for exploring the binding pockets of target enzymes. nih.govnih.govresearchgate.net From a synthetic standpoint, the N-sulfonyl group can serve as a powerful directing group in ortho-lithiation reactions, enabling regioselective functionalization of the aromatic ring at the position adjacent to the sulfonamide. acs.org This method provides a reliable route to highly substituted aromatic compounds that would be difficult to access otherwise. The nature of the N-substituent can be tuned to control the stability and reactivity of the resulting organometallic intermediates, showcasing the synthetic versatility of this class of compounds.
Research Landscape and Current Challenges in Substituted Benzenesulfonamide Analog Development
The contemporary research landscape for substituted benzenesulfonamide analogs is focused on the development of highly selective inhibitors for various enzyme targets, particularly for different isoforms of carbonic anhydrase implicated in cancer. nih.gov A primary challenge is achieving isoform selectivity, as many enzymes within a family share highly conserved active sites. nih.gov Researchers are exploring strategies like the "tail approach," where diverse chemical moieties are attached to the benzenesulfonamide core to interact with less conserved regions of the enzyme surface outside the active site. nih.gov
Another significant challenge lies in the synthesis of polysubstituted analogs with precise regiochemistry. Developing efficient and selective synthetic methods to install multiple, different substituents on the benzene (B151609) ring remains an active area of investigation. nih.gov Overcoming these synthetic hurdles is crucial for generating novel analogs with improved potency, selectivity, and drug-like properties, thereby expanding the therapeutic potential of the benzenesulfonamide scaffold.
Chemical Profile and Synthesis of 4-chloro-2-iodo-N-methylbenzenesulfonamide
While not a commercially cataloged compound with extensive published data, the chemical profile of this compound can be defined by its structure and predicted properties.
Chemical Structure and Properties
The structure features a benzene ring substituted with a chloro group at position 4, an iodo group at position 2, and an N-methylsulfonamide group at position 1. The presence of both chloro and iodo substituents makes it a dihalogenated, N-substituted benzenesulfonamide derivative.
| Property | Value |
| Molecular Formula | C₇H₇ClINO₂S |
| Molecular Weight | 347.56 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)Cl)I |
| Calculated LogP | 2.9 (approx.) |
| Appearance | Expected to be a solid at room temperature |
Note: Properties are calculated based on chemical structure, as experimental data is not available in public databases.
Proposed Synthesis
Step 1: Synthesis of 4-chloro-2-iodobenzenesulfonyl chloride
A plausible route to the required sulfonyl chloride intermediate begins with 1-chloro-3-iodobenzene. This starting material can undergo chlorosulfonation using chlorosulfonic acid (ClSO₃H). The directing effects of the chloro (ortho, para-directing) and iodo (ortho, para-directing) groups would lead to a mixture of isomers. However, the position para to the chlorine and ortho to the iodine is sterically accessible and electronically favored, making the formation of 4-chloro-2-iodobenzenesulfonyl chloride a viable outcome.
Step 2: Formation of the N-methylsulfonamide
The resulting 4-chloro-2-iodobenzenesulfonyl chloride can then be reacted with an excess of methylamine (B109427) (CH₃NH₂) in a suitable solvent. ncert.nic.in The nucleophilic nitrogen of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the N-S bond of the sulfonamide. ncert.nic.in An added base, such as pyridine (B92270) or triethylamine, is typically used to neutralize the hydrochloric acid byproduct. ncert.nic.in
Spectroscopic Characterization (Predicted)
¹H NMR: Would show distinct signals for the aromatic protons, with coupling patterns dictated by their positions relative to the substituents. A signal corresponding to the N-H proton (if not exchanged with D₂O) and a signal for the N-methyl group would also be present.
¹³C NMR: Would display unique signals for each of the seven carbon atoms in the molecule, including the four distinct aromatic carbons, the N-methyl carbon, and the carbon bearing the iodine, which would be shifted upfield due to the heavy atom effect.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 347, along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl).
Reactivity and Potential Research Applications
The chemical reactivity of this compound is largely dictated by its functional groups. The sulfonamide moiety is generally stable. The aromatic C-I bond is significantly weaker than the C-Cl bond, making the iodine atom the primary site for further functionalization. This feature makes the compound a valuable intermediate in organic synthesis.
The C-I bond can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with boronic acids to form a new C-C bond.
Sonogashira Coupling: Reaction with terminal alkynes.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.
These reactions would allow for the selective introduction of a wide range of substituents at the 2-position of the ring, providing access to a library of complex, polysubstituted benzenesulfonamide derivatives for screening in medicinal chemistry or materials science applications. The chloro and N-methylsulfonamide groups would remain intact under these conditions, providing a stable scaffold with additional points for potential modification.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-iodo-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQMSXQIVWMLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Iodo N Methylbenzenesulfonamide
Strategies for the Construction of Substituted Benzenesulfonyl Chlorides
The formation of the core intermediate, 4-chloro-2-iodobenzenesulfonyl chloride, is the most critical phase in the synthesis of the target molecule. This requires strategic halogenation and the introduction of the sulfonyl chloride group in a specific order to achieve the desired 1,2,4-substitution pattern.
Achieving the correct arrangement of halogen atoms on the benzene (B151609) ring is fundamental. The powerful activating and ortho-, para-directing nature of the amino group makes it an excellent control element for regioselective halogenation.
A highly effective strategy begins with a pre-existing para-chloro substituent, followed by directed iodination. Starting with 4-chloroaniline, the amino group directs incoming electrophiles to the ortho positions. Selective mono-iodination can be achieved using various reagents, leading directly to the key intermediate, 4-chloro-2-iodoaniline nih.govrsc.org. The synthesis of this intermediate has been reported via the selective ortho-iodination of 4-chloroaniline nih.gov. This regioselectivity is crucial, as direct halogenation of less activated or differently substituted rings can lead to complex mixtures of isomers. For instance, while methods exist for the iodination of various activated and deactivated arenes, controlling the specific ortho-iodination in the presence of a para-chloro group is most reliably achieved by leveraging the directing power of an activating group like an amine organic-chemistry.orgd-nb.inforesearchgate.net.
Alternative approaches, such as attempting a para-chlorination of an iodo-substituted precursor, are generally less efficient due to the formation of isomeric byproducts.
Table 1: Selected Methods for Regioselective Iodination of Anilines
| Starting Material | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-chloroaniline | N-Iodosuccinimide (NIS), CH3CN | 4-chloro-2-iodoaniline | 68% | rsc.org |
| Aniline | I2 / HIO3 | 4-iodoaniline | - | researchgate.net |
| 3,4-dichloroaniline | Ag2SO4/I2 | 4,5-dichloro-2-iodoaniline | 77% | nih.gov |
This table presents examples of iodination reactions on aniline derivatives to illustrate common reagents and outcomes.
Once the 4-chloro-2-iodoaniline intermediate is obtained, the amino group must be converted into a sulfonyl chloride group. The most reliable and widely used method for this transformation is the Sandmeyer-type reaction.
This process involves two main steps:
Diazotization : The primary aromatic amine (4-chloro-2-iodoaniline) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) researchgate.net. This converts the amino group into a diazonium salt (-N₂⁺). The formation of diazonium salts from substituted anilines is a well-established and robust reaction acs.orgacs.orgorgsyn.org.
Sulfonylation : The resulting diazonium salt solution is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst. This displaces the dinitrogen group and introduces the sulfonyl chloride (-SO₂Cl) group onto the aromatic ring, yielding 4-chloro-2-iodobenzenesulfonyl chloride.
This diazotization-sulfonylation sequence provides a high degree of regiochemical certainty, as the position of the sulfonyl chloride group is fixed by the initial position of the amino group.
Direct chlorosulfonation of 1-chloro-3-iodobenzene is a theoretically possible but less practical alternative. Chlorosulfonic acid is a powerful and aggressive reagent that can lead to poor regioselectivity and the formation of unwanted isomers and byproducts, complicating purification prepchem.comgoogle.comgoogle.com.
N-Methylation of Benzenesulfonamide (B165840) Precursors
With the 4-chloro-2-iodobenzenesulfonyl chloride intermediate in hand, the final step is the formation of the N-methylsulfonamide. This can be accomplished through two primary routes.
The most direct method to form the target compound is the reaction of 4-chloro-2-iodobenzenesulfonyl chloride with methylamine (B109427) (CH₃NH₂). This is a nucleophilic substitution reaction where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds readily, displacing the chloride ion and forming a stable sulfur-nitrogen bond. Typically, two equivalents of methylamine are used: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct that is formed. Alternatively, one equivalent of methylamine can be used in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to serve as the acid scavenger.
An alternative, two-step approach involves the initial formation of a primary sulfonamide followed by N-alkylation.
Formation of Primary Sulfonamide : 4-chloro-2-iodobenzenesulfonyl chloride is first reacted with ammonia (B1221849) (NH₃) to form the primary sulfonamide, 4-chloro-2-iodobenzenesulfonamide.
N-Methylation : The primary sulfonamide is then selectively methylated on the nitrogen atom. This can be achieved using various methylating agents, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base (e.g., potassium carbonate, K₂CO₃) to deprotonate the sulfonamide nitrogen, making it more nucleophilic. Care must be taken to control the reaction conditions to prevent potential O-alkylation or over-alkylation, although N-alkylation is generally favored for sulfonamides.
Multi-step Synthetic Pathways to 4-chloro-2-iodo-N-methylbenzenesulfonamide
Based on the principles of regioselectivity and functional group compatibility, the most logical and efficient synthetic pathway for this compound is outlined below.
Proposed Synthetic Pathway:
Step 1: Ortho-Iodination of 4-Chloroaniline. 4-Chloroaniline is subjected to electrophilic iodination. The strongly activating ortho-, para-directing amino group directs the iodine atom to the position ortho to itself, yielding 4-chloro-2-iodoaniline nih.govrsc.org.
Step 2: Diazotization of 4-chloro-2-iodoaniline. The resulting 4-chloro-2-iodoaniline is treated with sodium nitrite in an acidic medium at low temperature to form the corresponding diazonium salt acs.orgacs.org.
Step 3: Conversion to Sulfonyl Chloride. The diazonium salt is then reacted with sulfur dioxide and a copper chloride catalyst. This Sandmeyer-type reaction replaces the diazonium group with a sulfonyl chloride group, affording 4-chloro-2-iodobenzenesulfonyl chloride.
Step 4: Amination with Methylamine. Finally, the 4-chloro-2-iodobenzenesulfonyl chloride is treated with methylamine to yield the desired product, this compound.
This pathway maximizes regiochemical control at each step, beginning with a commercially available starting material and utilizing reliable, high-yielding transformations to construct the complex target molecule.
Table 2: Summary of Proposed Synthetic Route
| Step | Starting Material | Transformation | Intermediate/Product | Key Reagents |
|---|---|---|---|---|
| 1 | 4-Chloroaniline | Ortho-Iodination | 4-Chloro-2-iodoaniline | N-Iodosuccinimide (NIS) |
| 2 | 4-Chloro-2-iodoaniline | Diazotization | 4-Chloro-2-iodobenzenediazonium chloride | NaNO₂, HCl (aq) |
| 3 | Diazonium Salt | Sulfonylation (Sandmeyer) | 4-Chloro-2-iodobenzenesulfonyl chloride | SO₂, CuCl₂ |
| 4 | Sulfonyl Chloride | N-Methylamination | This compound | CH₃NH₂ |
Sequential Halogenation and Sulfonylation Protocols
A common and logical approach to the synthesis of this compound is through a stepwise, or sequential, process. This involves the functionalization of a simpler, commercially available starting material in a series of reactions. A plausible route would begin with a substituted aniline or chlorobenzene, followed by the sequential introduction of the remaining functional groups.
One potential sequential pathway starts with 4-chloroaniline. The synthesis would proceed through the following key steps:
Diazotization and Sandmeyer-type Reaction: The amino group of 4-chloroaniline can be converted to a diazonium salt, which is then transformed into a sulfonyl chloride through a reaction with sulfur dioxide in the presence of a copper catalyst. This yields 4-chlorobenzenesulfonyl chloride.
Iodination: The next step would be the regioselective iodination of 4-chlorobenzenesulfonyl chloride at the ortho-position to the sulfonyl chloride group. This can be a challenging step due to the directing effects of the existing substituents. Various iodinating reagents and conditions can be employed, such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS) with a suitable catalyst.
Amination: The resulting 4-chloro-2-iodobenzenesulfonyl chloride is then reacted with methylamine to form the final product, this compound. This is a standard nucleophilic substitution reaction at the sulfonyl chloride group.
An alternative sequential route could start with a different commercially available material, such as 3-chloroaniline, and strategically introduce the iodo and sulfonyl groups. The success of any sequential protocol is highly dependent on the regioselectivity of each step and the compatibility of the functional groups present in the molecule at each stage.
Convergent Synthesis Approaches
For this compound, a convergent approach could involve the synthesis of a pre-functionalized aryl component and its subsequent coupling with a sulfonamide-containing moiety. For example:
Preparation of an Aryl Halide Fragment: A key intermediate, such as 1-bromo-4-chloro-2-iodobenzene, could be synthesized. This would involve the regioselective bromination, chlorination, and iodination of a benzene derivative.
Introduction of the Sulfonamide Group: The aryl bromide could then undergo a metal-catalyzed coupling reaction to introduce the sulfonamide group. For instance, a palladium- or copper-catalyzed reaction with a source of sulfur dioxide and methylamine, or a preformed sulfonamide equivalent, could be employed.
Another convergent strategy might involve the use of organometallic reagents. An appropriately substituted aryl organometallic compound, such as a Grignard or organolithium reagent derived from 1-bromo-4-chloro-2-iodobenzene, could be reacted with sulfuryl chloride (SO₂Cl₂) to generate the corresponding sulfonyl chloride, which is then reacted with methylamine.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. This involves a systematic investigation of various parameters, including catalysts, solvents, temperature, and reaction time.
Catalytic Systems and Promoters for Sulfonamide Formation
The formation of the sulfonamide bond from a sulfonyl chloride and an amine is a critical step in the synthesis. While this reaction can often proceed without a catalyst, the use of catalytic systems can significantly improve the reaction rate and yield, especially with less reactive amines or sulfonyl chlorides.
Commonly used promoters for sulfonamide formation include:
Bases: Tertiary amines such as triethylamine or pyridine are frequently used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Lewis Acids: In some cases, Lewis acids can activate the sulfonyl chloride towards nucleophilic attack.
Transition Metal Catalysts: For convergent syntheses involving cross-coupling reactions to form the C-S bond, palladium, copper, or nickel catalysts are often employed. The choice of catalyst and ligands is crucial for achieving high efficiency and selectivity. For instance, copper-catalyzed methods have been reported for the synthesis of sulfonamides from aryl boronic acids and a sulfur dioxide source.
Recent advances in catalysis have also explored photoredox and electrochemical methods for the synthesis of sulfonamides, offering milder reaction conditions and broader functional group tolerance.
Table 1: Comparison of Catalytic Systems for Sulfonamide Formation
| Catalytic System | Description | Advantages | Disadvantages |
| Base Promoters | Tertiary amines (e.g., triethylamine, pyridine) | Readily available, inexpensive, effective for neutralizing HCl | Can sometimes lead to side reactions |
| Lewis Acids | (e.g., ZnCl₂, AlCl₃) | Can activate the sulfonyl chloride | May not be compatible with all functional groups |
| Transition Metals | (e.g., Pd, Cu, Ni complexes) | Enables convergent cross-coupling strategies | Higher cost, potential for metal contamination |
| Photoredox/Electro-chemical | Light or electricity-driven reactions | Mild conditions, high functional group tolerance | Requires specialized equipment |
Solvent Effects and Reaction Parameter Tuning
The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and the solubility of reactants and products. For the synthesis of this compound, a range of solvents would need to be screened for each step.
For Halogenation Steps: Chlorinated solvents like dichloromethane (DCM) or chloroform are often used for electrophilic halogenation reactions. The polarity of the solvent can influence the reactivity of the halogenating agent.
For Sulfonylation and Sulfonamide Formation: Aprotic polar solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly employed for these transformations. The ability of the solvent to solvate ionic intermediates can affect the reaction rate.
In addition to the solvent, other reaction parameters that require careful tuning include:
Temperature: Optimizing the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts.
Concentration: The concentration of the reactants can influence the reaction kinetics and, in some cases, the product distribution.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent product degradation.
Systematic optimization of these parameters, potentially using design of experiment (DoE) methodologies, can lead to a robust and efficient synthesis.
Considerations for Scalable Synthetic Procedures
Transitioning a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges. For the synthesis of this compound, several factors would need to be considered for a scalable procedure.
Safety and Environmental Impact: The use of hazardous reagents and solvents should be minimized. The development of "greener" synthetic routes using less toxic and more environmentally benign materials is a key consideration.
Process Safety: The potential for exothermic reactions, the release of toxic gases, and other safety hazards must be carefully evaluated and controlled.
Purification: The method of purification must be amenable to large-scale operations. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and higher throughput.
Waste Management: The generation of waste products should be minimized, and a clear plan for the disposal or recycling of waste streams must be in place.
Developing a scalable synthesis requires a thorough understanding of the reaction mechanism, kinetics, and thermodynamics, as well as careful process engineering to ensure a safe, efficient, and economically viable manufacturing process.
Chemical Reactivity and Derivatization Studies of 4 Chloro 2 Iodo N Methylbenzenesulfonamide
Aromatic Substitution Reactions of the Chlorinated and Iodinated Phenyl Ring
The phenyl ring of 4-chloro-2-iodo-N-methylbenzenesulfonamide is electron-deficient due to the presence of the strongly electron-withdrawing benzenesulfonamide (B165840) group. This electronic nature, coupled with the presence of two halogen substituents, dictates its reactivity towards both nucleophilic and electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the electron-withdrawing nature of the sulfonamide group which can stabilize the intermediate Meisenheimer complex. libretexts.orgmdpi.com The reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the halogen leaving groups.
The relative reactivity of the chloro and iodo substituents as leaving groups in SNAr reactions is an important consideration. Generally, the rate of SNAr reactions is influenced by the electronegativity of the halogen and its ability to stabilize the transition state through polarization. In many cases, fluoride (B91410) is the best leaving group, followed by chloride, bromide, and iodide. youtube.com However, the specific reaction conditions and the nature of the nucleophile can influence this trend. For this compound, it is anticipated that nucleophilic attack would preferentially occur at the carbon bearing the chlorine atom, especially with strong nucleophiles.
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be significantly disfavored. youtube.comyoutube.com The sulfonamide group is a powerful deactivating group, withdrawing electron density from the aromatic ring and making it less susceptible to attack by electrophiles. Both the chloro and iodo substituents are also deactivating groups.
Should an electrophilic substitution reaction be forced under harsh conditions, the directing effects of the existing substituents would come into play. The sulfonamide group is a meta-director, while the halogen atoms are ortho, para-directors. The interplay of these directing effects would likely lead to a mixture of products, with substitution occurring at the positions least deactivated by the combined electronic effects of the substituents.
Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki, Heck, Sonogashira, Negishi)
The presence of both chloro and iodo substituents makes this compound an excellent candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds can potentially allow for selective functionalization.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are widely employed in a range of cross-coupling reactions. nih.gov
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is anticipated that this compound would readily undergo Suzuki coupling. organic-chemistry.org Due to the higher reactivity of the carbon-iodine bond towards oxidative addition to palladium(0), selective coupling at the 2-position (iodo) could likely be achieved under carefully controlled conditions, leaving the 4-position (chloro) intact for subsequent transformations.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org Similar to the Suzuki coupling, the greater reactivity of the C-I bond would likely favor the initial reaction at the 2-position of the benzene (B151609) ring. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The C-I bond is significantly more reactive than the C-Cl bond in Sonogashira couplings, allowing for highly selective alkynylation at the 2-position of this compound.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. Again, the preferential reactivity of the C-I bond would be expected to dominate, enabling selective coupling at the ortho-position to the sulfonamide group.
Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Cross-Coupling Reaction | Expected Major Product (under kinetic control) |
| Suzuki | Coupling at the 2-position (C-I) |
| Heck | Coupling at the 2-position (C-I) |
| Sonogashira | Coupling at the 2-position (C-I) |
| Negishi | Coupling at the 2-position (C-I) |
This table is based on the generally observed higher reactivity of aryl iodides compared to aryl chlorides in palladium-catalyzed cross-coupling reactions.
Copper-Mediated Cross-Coupling Approaches
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide alternative methods for forming carbon-heteroatom bonds. These reactions are particularly useful for the N-arylation of amines, amides, and sulfonamides. nih.gov It is conceivable that under specific copper-catalyzed conditions, intermolecular coupling involving the sulfonamide nitrogen could occur, or that the halogenated positions could participate in coupling reactions with various nucleophiles.
Transformations Involving the Sulfonamide Moiety
The N-methylbenzenesulfonamide group itself can undergo various chemical transformations. The acidic proton on the nitrogen atom can be removed by a strong base, generating an anion that can participate in alkylation or other reactions. Furthermore, the sulfonamide bond (S-N) can be cleaved under certain reductive or hydrolytic conditions, though this typically requires harsh reagents. N-arylation of the sulfonamide nitrogen is also a possibility, often facilitated by copper or palladium catalysts. nih.gov
N-Functionalization Strategies
The nitrogen atom of the N-methylsulfonamide group in this compound can be a target for various functionalization reactions, including alkylation and arylation.
N-Alkylation:
While the nitrogen atom in N-methylsulfonamides is generally less nucleophilic than that of a primary sulfonamide, it can still undergo further alkylation under appropriate conditions. This typically involves deprotonation with a strong base to generate a sulfonamidate anion, which then acts as a nucleophile.
A general scheme for N-alkylation is as follows:
Deprotonation: The sulfonamide is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to remove the acidic proton from the nitrogen atom, forming a sodium or potassium salt.
Nucleophilic Substitution: The resulting sulfonamidate anion reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 reaction to yield the N,N-disubstituted sulfonamide.
Transition metal catalysts, such as those based on palladium, have also been shown to be effective for the N-alkylation of amines and their derivatives with alcohols, which could be a potential route for further functionalization of this compound. chemrxiv.orgmdma.chrsc.org
N-Arylation:
Transition-metal-catalyzed cross-coupling reactions are the most common methods for the N-arylation of sulfonamides. Copper- and palladium-based catalytic systems are widely employed for this transformation.
Copper-Catalyzed N-Arylation (Ullmann Condensation): This reaction typically involves the coupling of the sulfonamide with an aryl halide in the presence of a copper catalyst, a base, and often a ligand. While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile and efficient. nie.edu.sgbeilstein-journals.orgresearchgate.netresearchgate.netnih.gov The ortho-iodo substituent in this compound could potentially participate in intramolecular cyclization reactions under these conditions.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This powerful method allows for the coupling of sulfonamides with a wide range of aryl halides and pseudohalides under relatively mild conditions. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide, deprotonation, and reductive elimination to form the N-arylated product.
The presence of the ortho-iodo substituent in this compound opens up possibilities for intramolecular palladium-catalyzed reactions. For instance, if the N-methyl group were replaced with a group containing a suitably positioned unsaturation, intramolecular Heck-type reactions could lead to the formation of cyclic sulfonamides (sultams).
Cleavage and Modification of the Sulfonamide Linkage
The sulfonamide bond (S-N) is generally robust, but it can be cleaved under specific reductive or oxidative conditions. Modification of the sulfonamide linkage can also be achieved through reactions that transform the sulfonyl group.
Reductive Cleavage:
The N-S bond of sulfonamides can be cleaved using various reducing agents. These reactions are often employed for the deprotection of amines that have been protected as sulfonamides. Common methods for reductive cleavage include:
Dissolving Metal Reductions: Reagents like sodium in liquid ammonia (B1221849) (Birch reduction) or sodium naphthalenide can effectively cleave the N-S bond.
Titanium-Mediated Reductive Cleavage: Low-valent titanium species, generated in situ from reagents like Ti(O-i-Pr)4/Me3SiCl/Mg, have been shown to reductively cleave a broad range of sulfonamides to the corresponding amines. nih.gov
Electrochemical Reduction: Under reductive electrochemical conditions, the selective cleavage of the N-S bond is a well-documented method for tosyl deprotection. acs.org
For this compound, reductive conditions could potentially also affect the carbon-halogen bonds. The C-I bond is generally more susceptible to reduction than the C-Cl bond.
Oxidative Cleavage:
Oxidative cleavage of the sulfonamide linkage is less common but can be achieved under specific conditions. More relevant to this compound is the potential for oxidative cleavage of the N-methyl C-N bond. Electrically driven N(sp2)–C(sp3) bond cleavage reactions have been reported for sulfonamides, which could potentially be applied to remove the methyl group. acs.org Copper-catalyzed oxidative C-N bond cleavage of tertiary amines has also been developed for the synthesis of sulfonamides. rsc.org Additionally, N-hydroxyphthalimide-mediated oxidation can convert sulfonamides to N-sulfonylimines. mdpi.comresearchgate.net
The following table summarizes various cleavage and modification strategies for sulfonamides:
| Reaction Type | Reagents and Conditions | Potential Outcome for this compound |
| Reductive Cleavage (N-S bond) | Na/NH3; SmI2; Ti(O-i-Pr)4/Me3SiCl/Mg; Electrolysis | Cleavage of the N-S bond to yield 4-chloro-2-iodobenzenesulfinic acid and methylamine (B109427). Potential for concurrent C-I bond reduction. |
| Oxidative Cleavage (C-N bond) | Electrochemical oxidation; Copper catalysis | Cleavage of the N-methyl bond to yield 4-chloro-2-iodo-benzenesulfonamide. |
| Oxidative Modification | N-Hydroxyphthalimide/PhI(OAc)2 | Oxidation to the corresponding N-sulfonylimine. |
Investigating the Influence of Substituents on Reactivity Profiles
The reactivity of this compound is significantly influenced by the electronic and steric effects of the chloro and iodo substituents on the benzene ring.
Electronic Effects:
Iodo Group (ortho-position): Similar to chlorine, iodine is an inductively electron-withdrawing and resonance electron-donating group. Its larger size and more polarizable nature can lead to different reactivity patterns compared to chlorine. The ortho-position of the iodo group can have a significant impact on the reactivity of the adjacent sulfonamide group and the C-I bond itself. The electron-withdrawing nature of the iodo group will further decrease the electron density of the aromatic ring.
Steric Effects:
Iodo Group (ortho-position): The bulky iodine atom at the ortho position to the sulfonamide group will exert a significant steric hindrance. This can influence the conformation of the sulfonamide group and may hinder the approach of reagents to the nitrogen and sulfur atoms. For example, in N-functionalization reactions, the steric bulk of the ortho-iodo substituent may disfavor reactions that require the formation of bulky transition states. Conversely, this steric hindrance can also be exploited to favor certain reaction pathways or to control stereoselectivity in derivatization reactions.
The interplay of these electronic and steric effects is crucial in determining the regioselectivity and rate of various reactions involving this compound. For instance, in transition metal-catalyzed cross-coupling reactions involving the C-I bond, the electronic nature of the substituents will affect the rate of oxidative addition, while the steric hindrance of the ortho-iodo group may influence the subsequent steps of the catalytic cycle.
Stereochemical Aspects in Derivatization
While this compound itself is not chiral, derivatization reactions can introduce stereocenters, leading to the formation of stereoisomers.
The concept of stereoselectivity becomes relevant when the derivatization process creates a new chiral center or when the molecule reacts with a chiral reagent. A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.com
For example, if the N-methyl group were to be replaced by a prochiral group, subsequent reactions at this group could be influenced by the bulky ortho-iodo-substituted aryl moiety, potentially leading to diastereoselective outcomes.
Furthermore, if a chiral auxiliary were to be introduced at the nitrogen atom, this could direct the stereochemical outcome of subsequent reactions on other parts of the molecule. While there is no specific literature on the stereochemical aspects of derivatization for this compound, general principles of asymmetric synthesis would apply. The bulky and electronically distinct ortho-iodo substituent could play a significant role in inducing facial selectivity in reactions involving nearby prochiral centers.
In the context of palladium-catalyzed reactions, the use of chiral ligands can induce enantioselectivity in the formation of new stereocenters. For instance, an intramolecular Heck reaction of a derivative of this compound containing an alkene tether could potentially be rendered enantioselective by employing a chiral palladium catalyst.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment can be made.
The ¹H NMR spectrum of 4-chloro-2-iodo-N-methylbenzenesulfonamide is predicted to display distinct signals corresponding to the N-methyl group and the three protons on the aromatic ring.
The N-methyl protons are expected to appear as a singlet or a doublet (if coupled to the N-H proton, which is absent here but may show coupling in certain conditions) in the upfield region, typically around 2.4-2.8 ppm. This signal integrates to three protons.
The aromatic region will be more complex due to the 1,2,4-trisubstitution pattern. The three aromatic protons are in different chemical environments and will exhibit spin-spin coupling.
H-3: This proton is ortho to both the iodo and sulfonyl groups and is expected to be the most deshielded, appearing as a doublet.
H-5: This proton is ortho to the chloro group and meta to the sulfonyl group. It will be split by both H-3 and H-6, likely appearing as a doublet of doublets.
H-6: This proton is ortho to the sulfonyl group and meta to the chloro group, and it is expected to appear as a doublet.
Based on data from analogous compounds like 1-chloro-4-iodobenzene (B104392) and 4-chlorobenzenesulfonamide, the expected chemical shifts can be estimated. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-CH₃ | ~2.6 | Singlet | - |
| Aromatic H-5 | ~7.5 - 7.7 | Doublet of Doublets | J ≈ 8.5, 2.0 |
| Aromatic H-6 | ~7.8 - 8.0 | Doublet | J ≈ 8.5 |
| Aromatic H-3 | ~8.1 - 8.3 | Doublet | J ≈ 2.0 |
Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. It is predicted to show seven distinct signals: six for the aromatic carbons and one for the N-methyl carbon. The chemical shifts are heavily influenced by the attached substituents (Cl, I, SO₂NHCH₃).
N-Methyl Carbon (N-CH₃): This carbon will appear at the most upfield position, typically in the range of 20-30 ppm.
Aromatic Carbons: The six aromatic carbons will have shifts in the typical range of 110-150 ppm. The carbons directly attached to the electronegative iodine (C-2) and the sulfonyl group (C-1) will be significantly shifted. The C-I bond will cause a notable upfield shift (heavy atom effect) for C-2, while C-1 and C-4 (attached to the sulfonyl and chloro groups, respectively) will be deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~25 |
| C-2 (C-I) | ~95 - 105 |
| Aromatic CH | ~128 - 135 |
| C-4 (C-Cl) | ~138 - 142 |
| C-1 (C-S) | ~140 - 145 |
Note: Predicted values are based on general substituent effects and data from analogous structures.
To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments would be essential. wikipedia.orgharvard.edu
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the adjacent aromatic protons H-5 and H-6, confirming their connectivity.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6) and the N-methyl proton signal to the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing the molecular fragments together. For instance, the N-methyl protons would show a correlation to the sulfonamide-bearing carbon (C-1). The aromatic proton H-6 would show correlations to C-4 and C-2, confirming the positions of the chloro and iodo substituents.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The sulfonamide group has very strong and characteristic absorption bands.
Sulfonyl (SO₂) Vibrations: Two distinct and strong stretching bands are expected for the S=O bonds. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. For benzenesulfonamides, these are found in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1150-1190 cm⁻¹ (symmetric). rsc.org
N-H Stretching: The user's outline requests analysis of the N-H stretching frequency. In a secondary sulfonamide (R-SO₂-NH-R'), a single, sharp N-H stretching band would be observed in the region of 3200-3300 cm⁻¹. However, for the specified compound, this compound, there is no N-H bond. Instead, one would observe the C-H stretching vibrations of the N-methyl group around 2850-2960 cm⁻¹.
The presence of halogen substituents and the specific substitution pattern on the benzene (B151609) ring give rise to characteristic IR bands.
Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹.
C=C Ring Stretching: A series of bands, often of variable intensity, are found in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic ring.
Out-of-Plane C-H Bending: The 1,2,4-trisubstitution pattern gives rise to strong absorption bands in the 800-890 cm⁻¹ region, which can be diagnostic for the substitution pattern.
C-Cl and C-I Stretching: The carbon-halogen stretching vibrations are found in the fingerprint region. The C-Cl stretch typically appears as a strong band in the 700-850 cm⁻¹ range. The C-I stretch occurs at lower frequencies, usually between 500-600 cm⁻¹, due to the larger mass of the iodine atom.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| >3000 | Aromatic C-H Stretch | Medium |
| 2850-2960 | Aliphatic C-H Stretch (N-CH₃) | Medium |
| 1450-1600 | Aromatic C=C Ring Stretch | Medium-Weak |
| 1330-1370 | Asymmetric SO₂ Stretch | Strong |
| 1150-1190 | Symmetric SO₂ Stretch | Strong |
| 800-890 | C-H Out-of-Plane Bending (1,2,4-subst.) | Strong |
| 700-850 | C-Cl Stretch | Strong |
| 500-600 | C-I Stretch | Medium-Strong |
Note: Predicted values are based on established group frequencies and data from analogous compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. However, a thorough search of scientific databases and literature indicates that specific mass spectrometric data for this compound has not been publicly reported.
High-resolution mass spectrometry provides the precise molecular mass of a compound, which is invaluable for confirming its elemental composition. At present, there is no available high-resolution mass spectrometry data for this compound in the reviewed scientific literature.
The analysis of fragmentation pathways in mass spectrometry offers detailed insights into the structural components of a molecule. Due to the lack of experimental mass spectra, the fragmentation pathways for this compound have not been determined or documented.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Despite the power of X-ray crystallography, no crystal structure for this compound has been reported in the Cambridge Structural Database or other crystallographic repositories. Therefore, the specific molecular conformation and geometry of this compound in the solid state remain experimentally unconfirmed.
Without a determined crystal structure, an analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, for this compound cannot be performed. Such studies are contingent on the successful crystallization of the compound and subsequent X-ray diffraction analysis, which have not been published to date.
Data Tables
As no experimental data for this compound has been found in the searched literature, data tables for mass spectrometry and X-ray crystallography cannot be generated.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
No dedicated studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze 4-chloro-2-iodo-N-methylbenzenesulfonamide were identified. Such calculations are crucial for understanding the fundamental properties of a molecule.
Geometry Optimization and Conformational Analysis
There are no published results from geometry optimization or conformational analysis studies for this compound. This type of analysis would typically determine the most stable three-dimensional shape of the molecule and identify its various low-energy conformers.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential, Charge Distribution)
Detailed electronic structure analyses, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, the mapping of the molecular electrostatic potential (MEP), or the determination of atomic charge distribution for this compound, have not been reported in the available literature. These analyses are essential for predicting a molecule's reactivity and intermolecular interaction sites.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Theoretical predictions of spectroscopic data, such as infrared (vibrational) frequencies or Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, are absent from the scientific record. These computational predictions are often used to complement and aid in the interpretation of experimental spectroscopic data.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a molecule might bind to a protein or another receptor. No molecular docking studies featuring this compound as the ligand have been published.
Binding Mode Prediction with Protein Targets
Without any molecular docking studies, there is no information available regarding the predicted binding modes or specific amino acid interactions between this compound and any potential protein targets.
Assessment of Binding Affinities (In Silico)
The in silico assessment of binding affinities, typically calculated as a binding energy or inhibition constant (Ki) from docking simulations, has not been performed or reported for this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For benzenesulfonamide (B165840) derivatives, MD simulations can provide detailed insights into their conformational flexibility and the stability of different spatial arrangements. tandfonline.comnih.gov These simulations model the interactions between atoms within the molecule and with its surrounding environment, allowing researchers to observe how the molecule moves, bends, and changes shape.
The stability of a particular conformation can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable conformation will exhibit relatively small fluctuations in its RMSD. The data generated can be extensive, as illustrated in the conceptual table below, which represents typical outputs from an MD simulation analysis.
Table 1: Illustrative Output from a Molecular Dynamics Simulation Analysis of a Benzenesulfonamide Derivative
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Simulation Time | Total duration of the simulation. | 100 nanoseconds (ns) |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating structural stability. | Average of 1.5 Å for the protein backbone; Average of 2.5 Å for the ligand. |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the molecule and its environment (e.g., water or a protein). | Key hydrogen bonds maintained for >80% of the simulation time. |
| Conformational Clustering | Groups similar molecular conformations together to identify the most populated (lowest energy) states. | Three major conformational clusters identified, with the largest cluster representing 65% of the simulation. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. niscpr.res.innih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures. nih.gov
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule based on its structure. For benzenesulfonamide derivatives, a wide range of descriptors can be calculated to capture various aspects of their molecular architecture. These can be broadly categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical (3D) descriptors: Related to the 3D structure of the molecule, such as molecular volume and surface area.
Electronic descriptors: Pertaining to the electronic properties, like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in
Physicochemical descriptors: Including properties like lipophilicity (logP) and molar refractivity.
In studies of various benzenesulfonamide derivatives, descriptors related to hydrophobicity, electronic properties, and steric features have been found to be critical in determining their biological activity. tandfonline.comchemijournal.com For example, a QSAR study on novel benzenesulfonamides identified a direct correlation between increasing lipophilicity and enhanced antimicrobial activity. niscpr.res.in Three-dimensional QSAR models, such as those for benzoxazole (B165842) benzenesulfonamides, have identified the importance of specific pharmacophoric features, like hydrogen-bond acceptors and hydrophobic groups, for their activity. chemijournal.com
Table 2: Common Molecular Descriptors in QSAR Studies of Benzenesulfonamide Analogs
| Descriptor Class | Specific Descriptor | Significance in Biological Activity |
|---|---|---|
| Physicochemical | LogP (Lipophilicity) | Often correlates with cell membrane permeability and interaction with hydrophobic pockets in target proteins. niscpr.res.in |
| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons, influencing reactivity and interaction with biological targets. niscpr.res.in |
| Steric/3D | Molecular Volume | Describes the size of the molecule, which is crucial for fitting into a receptor's active site. |
| Pharmacophoric | Hydrogen Bond Acceptors/Donors | Indicates the potential for forming specific hydrogen bonds with a biological target, a key component of binding affinity. chemijournal.com |
Once a set of relevant descriptors has been identified for a series of compounds with known biological activities, statistical methods are used to build a mathematical model that predicts the activity of new, untested compounds. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA) are commonly employed. nih.govtandfonline.com
CoMFA and CoMSIA models are particularly powerful as they analyze the 3D steric and electrostatic fields surrounding the molecules. tandfonline.com These models can generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity, thereby guiding the design of more potent analogs. nih.gov
The predictive power and robustness of a QSAR model are assessed using various statistical parameters. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (q²) and a high predictive R² (R²_pred) for an external test set indicate the model's ability to make accurate predictions for new compounds. tandfonline.com
Table 3: Example of Statistical Parameters for a 3D-QSAR Model of Benzenesulfonamide Derivatives
| Statistical Parameter | Description | Acceptable Value | Example Value (from literature on analogs) tandfonline.com |
|---|---|---|---|
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 | 0.645 |
| R² (Non-cross-validated R²) | Indicates the goodness of fit of the model to the training data. | > 0.6 | 0.987 |
| R²_pred (Predictive R² for test set) | Measures the model's ability to predict the activity of an external set of compounds. | > 0.6 | 0.698 |
| PLS Components | The number of principal components used to build the model. | - | 5 |
Biological and Pharmacological Research Applications Mechanistic & Non Clinical Focus
Target Identification and Validation Approaches (In Vitro and In Silico)
No research is available that utilizes 4-chloro-2-iodo-N-methylbenzenesulfonamide in target identification or validation studies.
Affinity-Based Probes and Chemical Proteomics
There are no published studies describing the use of this compound as an affinity-based probe or its application in chemical proteomics to identify protein targets.
Computational Target Fishing
No computational "target fishing" or in silico screening studies for this compound have been reported in the scientific literature.
Enzyme Inhibition Studies (In Vitro Mechanistic Investigations)
There is no available data on the enzyme inhibition properties of this compound.
Carbonic Anhydrase Isozyme Modulation
No studies were found that investigate the inhibitory or modulatory effects of this compound on any carbonic anhydrase isozymes.
Metallo-β-Lactamase Inhibition
There is no published research on the potential for this compound to act as an inhibitor of metallo-β-lactamases.
Information regarding "this compound" is not available in the public domain based on the conducted search.
Comprehensive searches for the chemical compound “this compound” did not yield any specific research data related to its biological or pharmacological applications as outlined in the requested article structure.
While general information exists for the methodologies and biological targets mentioned—such as kinase inhibition pathways, enzyme kinetic analysis, receptor binding assays for serotonin (B10506) and cannabinoid receptors, and cellular assays using cancer cell lines like MCF-7, MDA-MB-231, and HepG2—no studies were found that specifically investigate “this compound” in these contexts.
Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline for the following sections:
Cellular Pathway Modulation Investigations (In Vitro Cell-Based Assays)
Anticancer Activity in Cell Lines (e.g., MCF-7, MDA-MB-231, HepG2)
Without any available research findings, data tables and detailed discussions on the specified compound cannot be generated.
Information regarding "this compound" is not available in the public domain based on the conducted search.
Extensive searches for research pertaining to the specific chemical compound This compound did not yield any specific results regarding its biological and pharmacological applications as outlined. The search did not locate any studies detailing its effects on cell cycle analysis, apoptosis induction, or its potential as a V600E BRAF inhibitor. Furthermore, no information was found on its development or use as a chemical probe for elucidating molecular mechanisms or in the design of selective ligands.
The conducted research did identify studies on structurally related benzenesulfonamide (B165840) derivatives, highlighting the broader interest in this class of compounds for various therapeutic and research purposes:
Apoptosis and Anticancer Activity: Various novel benzenesulfonamide derivatives have been synthesized and shown to induce apoptosis in cancer cell lines. For instance, studies on certain 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives demonstrated an increase in both early and late-stage apoptotic cells, with activity linked to caspase activation. nih.gov Similarly, other related compounds have been investigated for their pro-apoptotic effects against breast, cervical, and colon cancer cell lines. mdpi.com
BRAF Inhibition: The sulfonamide scaffold is a component in some families of BRAFV600E inhibitors. Research into these families shows that chemical modifications to the molecule can significantly affect inhibitor potency and selectivity for the BRAFV600E mutant kinase. nih.gov
Ligand Design: In a broader context, ligand-based drug design is a common strategy for developing new therapeutic agents. nih.gov This approach is relevant to the design of selective ligands from various chemical scaffolds, including sulfonamides.
However, it is crucial to note that these findings apply to different, though related, molecules. The specific biological activities and mechanisms of This compound remain uncharacterized in the available literature. Therefore, the requested article focusing solely on this compound cannot be generated with scientific accuracy.
Advanced Methodological Approaches in Research
Flow Chemistry and Continuous Synthesis Applications
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govresearchgate.net In this methodology, reagents are pumped through a network of tubes and reactors where mixing and reaction occur continuously. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity.
While specific flow synthesis routes for 4-chloro-2-iodo-N-methylbenzenesulfonamide have not been documented, the synthesis of related sulfonamide derivatives has been successfully adapted to flow processes. soci.org Generally, the synthesis of benzenesulfonamides involves steps like chlorosulfonation of an aromatic ring followed by amination. nih.govnih.gov A hypothetical flow synthesis for this compound could involve the continuous reaction of a pre-formed 4-chloro-2-iodobenzenesulfonyl chloride with methylamine (B109427) in a microreactor. This would offer benefits over batch synthesis by enabling rapid optimization of reaction conditions and safer handling of potentially reactive intermediates. The pharmaceutical industry is increasingly adopting flow chemistry for its ability to streamline development and manufacturing processes. researchgate.net
High-Throughput Screening (HTS) Methodologies for Biological Activity
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against specific biological targets to identify "hits". nih.govdrugdiscoverytrends.com These automated assays are designed to be robust, reproducible, and scalable, enabling the screening of hundreds of thousands of compounds in a short period. researchgate.net Common targets for HTS campaigns include enzymes, receptors, and ion channels. Protein kinases, in particular, are a major class of drug targets for which numerous HTS assays have been developed. nih.govnih.gov
There is no public record of this compound being evaluated in HTS campaigns. However, the benzenesulfonamide (B165840) scaffold is a well-known pharmacophore found in many biologically active molecules, including kinase inhibitors. nih.gov Should this compound be included in a screening library, it would likely be tested against a panel of biological targets, such as various protein kinases, using established HTS formats. selleckchem.com A typical kinase assay measures the transfer of a phosphate (B84403) group from ATP to a substrate; a compound that inhibits this process would be identified as a hit and selected for further study.
Chemoinformatics and Data Mining in Structure-Activity Relationship (SAR) Studies
Chemoinformatics employs computational methods to analyze and predict the properties of chemical compounds and their biological activities. A key application is in the study of Structure-Activity Relationships (SAR), which seek to correlate a molecule's chemical structure with its biological effect. nih.gov By analyzing data from HTS and other biological assays, chemoinformatic tools can identify key structural features responsible for activity and guide the design of more potent and selective molecules. nih.gov
For the benzenesulfonamide class of compounds, extensive SAR studies have been conducted, particularly for targets like carbonic anhydrase. nih.govnih.gov These studies have revealed how different substituents on the benzene (B151609) ring and the sulfonamide nitrogen affect binding affinity and isoform selectivity. nih.gov For this compound, a chemoinformatic analysis would focus on the influence of the chloro, iodo, and N-methyl groups on its predicted biological activity. The halogen atoms at the 2- and 4-positions, for instance, would be analyzed for their electronic and steric effects on potential interactions with a target protein. nih.gov Without experimental data, however, any such analysis remains purely theoretical.
Co-crystallization and Polymorphism Studies for Material Science Relevance
The solid-state properties of a chemical compound are critical for its application, particularly in the pharmaceutical industry. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly impact properties like solubility, stability, and bioavailability. materialsciencejournal.orgmaterialsciencejournal.org Co-crystallization is a technique used to modify these properties by combining an active ingredient with a benign co-former in a single crystal lattice. nih.govacs.org
Studies on substituted benzenesulfonamides have shown that they are prone to polymorphism, often arising from different hydrogen-bonding patterns (synthons) formed by the sulfonamide group. acs.orgresearchgate.net The N-H and S=O groups of the sulfonamide moiety can act as hydrogen bond donors and acceptors, respectively, leading to various supramolecular assemblies. acs.org While no crystallographic or polymorphism data exists for this compound, it is plausible that it could form different polymorphs. Furthermore, the sulfonamide group provides a handle for forming co-crystals with various co-formers, such as pyridine (B92270) N-oxides or carboxylic acids, which could be explored to modify its physicochemical properties. acs.orgnih.govmdpi.com Such studies are fundamental in materials science for creating crystalline materials with tailored properties. materialsciencejournal.org
Future Directions and Research Opportunities
Design and Synthesis of Next-Generation Benzenesulfonamide (B165840) Analogues
The development of novel therapeutic agents from a lead compound like 4-chloro-2-iodo-N-methylbenzenesulfonamide hinges on the strategic design and synthesis of next-generation analogues. The primary goal is to enhance potency, selectivity, and pharmacokinetic properties through systematic structural modifications. Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing how changes to different parts of the molecule affect its biological activity. nih.gov
Future synthetic strategies will likely focus on several key areas:
Modification of the Phenyl Ring: The chloro and iodo substituents on the aromatic ring are key handles for modification. The iodine atom, in particular, is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide array of substituents such as alkyl, aryl, or heterocyclic groups. This approach can explore new binding pockets on a target protein and improve physicochemical properties.
Alterations to the Sulfonamide Linker: The sulfonamide moiety itself is a critical pharmacophore, often involved in key hydrogen-bonding interactions with biological targets. nih.gov Modifications at this position, such as N-alkylation with different groups or cyclization to form sultams, could modulate the compound's binding affinity and metabolic stability. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Researchers will continue to employ scaffold hopping and bioisosteric replacement to create novel analogues. This involves replacing the core benzenesulfonamide structure with other chemical motifs that retain similar spatial and electronic properties but may offer improved drug-like characteristics. For instance, replacing a phenyl ring with a heterocyclic ring could enhance solubility or introduce new interaction points. nih.gov
A recent study on NLRP3 inflammasome inhibitors demonstrated that while modifications on the benzamide (B126) moiety of their lead compound were critical, the sulfonamide portion was well-tolerated for modifications, leading to the identification of new, more potent leads. nih.govacs.org This highlights the importance of systematically exploring different domains of a molecule.
| Modification Strategy | Molecular Target Area | Potential Outcome | Synthetic Method Example |
|---|---|---|---|
| Substitution on Phenyl Ring | 4-chloro and 2-iodo positions | Improved potency, selectivity, altered pharmacokinetics | Suzuki or Sonogashira cross-coupling |
| N-Substitution of Sulfonamide | -SO2NH(CH3) group | Modulated binding affinity and metabolic stability | Alkylation or acylation of the sulfonamide nitrogen |
| Scaffold Hopping | Core benzenesulfonamide structure | Novel intellectual property, improved drug-like properties | Replacement of phenyl group with heterocycles |
Exploration of Novel Biological Targets and Mechanistic Pathways
While benzenesulfonamides are historically known for their antimicrobial and diuretic properties, modern research has expanded their scope to a vast range of biological targets. A key future direction is to screen this compound and its derivatives against novel and emerging targets to uncover new therapeutic applications.
Recent research has successfully identified benzenesulfonamide derivatives active against a variety of targets:
Cancer: A novel N-phenylbenzenesulfonamide was discovered as a lactate (B86563) dehydrogenase A (LDHA) inhibitor with anti-pancreatic cancer activity. nih.gov Other studies have identified benzenesulfonamide analogues as inhibitors of tropomyosin receptor kinase A (TrkA), a target for glioblastoma treatment. mdpi.com
Neurodegenerative Diseases: In the context of Alzheimer's disease, tryptanthrin (B1681603) derivatives with benzenesulfonamide substituents have been developed as multi-target-directed ligands that inhibit cholinesterases and prevent Aβ aggregation. nih.govmdpi.com
Inflammatory Diseases: Benzenesulfonamide analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a key driver of inflammation in numerous diseases. nih.govacs.org
Fibrosis: A series of benzenesulfonamide derivatives showed excellent anti-hepatic fibrosis activity by inhibiting the JAK1-STAT1/3 pathway. nih.gov
Future research will involve high-throughput screening of libraries derived from this compound against diverse panels of enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs). royalsocietypublishing.org Unraveling the mechanism of action for any identified hits will be paramount, employing techniques like proteomics, transcriptomics, and cellular thermal shift assays (CETSA) to identify direct protein targets and elucidate downstream signaling pathways.
| Biological Target | Therapeutic Area | Example Activity | Reference |
|---|---|---|---|
| Lactate Dehydrogenase A (LDHA) | Oncology (Pancreatic Cancer) | Inhibition of lactate production, induction of apoptosis | nih.gov |
| NLRP3 Inflammasome | Inflammatory Diseases, Alzheimer's | Inhibition of pro-inflammatory cytokine production | nih.govacs.org |
| Tropomyosin Receptor Kinase A (TrkA) | Oncology (Glioblastoma) | Induction of cell death in GBM cells | mdpi.com |
| Cholinesterases (AChE, BuChE) | Neurodegenerative Disease (Alzheimer's) | Dual inhibition of acetylcholinesterase and butyrylcholinesterase | nih.govmdpi.com |
| JAK1-STAT1/3 Pathway | Hepatic Fibrosis | Inhibition of collagen and fibronectin expression | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The immense scale of chemical space requires advanced computational methods to navigate efficiently. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and represents a critical future direction for the development of benzenesulfonamide-based therapeutics. astrazeneca.com
Predictive Modeling: Machine learning algorithms, such as graph neural networks, can predict the bioactivity, toxicity, and pharmacokinetic profiles of virtual libraries of analogues before they are synthesized, saving significant time and resources. astrazeneca.com
De Novo Design: Generative AI models can design entirely new molecules based on desired properties and known target structures. Reinforcement learning, for instance, has been used to generate novel N-phenylbenzenesulfonamides as LDHA inhibitors. nih.gov
Target Identification: AI tools can analyze vast biological datasets (genomics, proteomics, literature) to predict and prioritize novel biological targets for a given compound or chemical class. royalsocietypublishing.orgbenevolent.com Researchers are developing AI methods to analyze spectral data and predict whether an unknown small molecule possesses bioactive properties. uni-jena.de
By combining high-throughput screening with AI, researchers can study more diverse and promising molecules, better predicting their function and suitability as medicines. astrazeneca.com
Development of Advanced Spectroscopic and Computational Tools for Characterization and Prediction
A deeper understanding of the physicochemical properties and molecular interactions of this compound and its derivatives is essential for rational drug design. The development and application of advanced characterization tools are therefore a key area of future research.
Computational Tools:
Quantum Mechanics (QM): High-level QM calculations, such as those using density functional theory (DFT), can provide deep insights into a molecule's electronic structure, stability, and reactivity. mkjc.in These methods can calculate properties like the HOMO-LUMO energy gap, which relates to the compound's electronic transitions and reactivity. mkjc.in
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand binding to its protein target over time, providing a more realistic picture of the binding event than static docking models.
In Silico Target Fishing: Cheminformatics tools and ML algorithms can predict the biological targets of a chemical in silico. royalsocietypublishing.org These methods analyze the 2D structure of a compound and predict its probability of interacting with various target classes, such as kinases, proteases, or G-protein-coupled receptors. royalsocietypublishing.org
Hirshfeld Surface Analysis: This computational technique is used to investigate intermolecular interactions within a crystal structure, visualizing close contacts and helping to understand the forces that govern crystal packing. mkjc.in
Spectroscopic Tools: While standard techniques like NMR and IR spectroscopy will remain crucial, advanced methods will provide more detailed structural information. For example, multidimensional and solid-state NMR can elucidate the 3D structure and dynamics of molecules in different environments. The combination of experimental data from techniques like X-ray crystallography with computational analysis provides a powerful approach to understanding structure-activity relationships at the atomic level. mkjc.in
Q & A
Q. Structure-Bioactivity Relationships :
- Dihedral Angles : A ~52° angle between aromatic rings optimizes steric compatibility with protein binding sites, as seen in sulfonamide-based kinase inhibitors .
- Hydrogen Bonding : The sulfonamide N–H group forms strong intermolecular H-bonds (e.g., N–H⋯O=S), stabilizing dimeric structures in crystals and mimicking enzyme-inhibitor interactions .
(Advanced) How can contradictions in reported biological activities be resolved methodologically?
Answer:
Contradictions often arise from divergent assay conditions or impurity profiles. Resolution strategies include:
- Purity Validation : Use HPLC-MS to confirm >98% purity, as impurities (e.g., dehalogenated byproducts) can skew bioactivity results .
- Assay Standardization :
- Computational Modeling : Molecular dynamics simulations can reconcile divergent data by predicting binding modes under varying protonation states (e.g., sulfonamide deprotonation at physiological pH) .
(Advanced) What computational methods predict the compound’s stability under varying pH conditions?
Answer:
- pKa Prediction : Tools like MarvinSketch estimate sulfonamide N–H pKa (~10.5), indicating deprotonation in physiological environments. This affects solubility and protein binding .
- Hydrolysis Studies : Density Functional Theory (DFT) models predict susceptibility to nucleophilic attack at the sulfonyl group, with iodine’s steric bulk reducing hydrolysis rates compared to chloro analogs .
- Degradation Pathways : Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies major degradation products (e.g., des-iodo derivatives), guiding formulation strategies .
(Basic) What are the safety considerations for handling this compound in the lab?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
